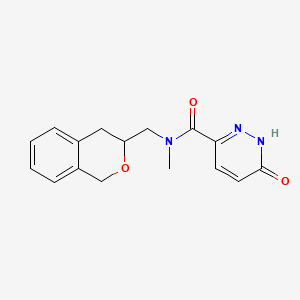

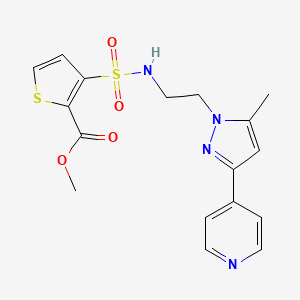

![molecular formula C11H14ClN B2597425 6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride CAS No. 1955514-98-3](/img/structure/B2597425.png)

6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride is a novel compound that has been studied for its potential therapeutic uses . It is a derivative of 6,7-dihydro-5H-benzo7annulene . The compound is particularly interesting due to its potential as an estrogen receptor modulator . It is believed to have potential therapeutic uses, particularly as an anticancer agent via selective antagonism and degradation of estrogen receptors .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

Researchers have been exploring the synthesis of derivatives of benzo[7]annulenes and evaluating their pharmacological properties. One study focused on the impact of hydroxy moieties at the benzo[7]annulene ring system, analyzing their GluN2B affinity and cytoprotective activity. It was found that derivatives with hydroxy moieties exhibited higher affinity and cytoprotective activity, indicating their potential as negative allosteric modulators for NMDA receptors (Louisa Temme et al., 2019).

Another study investigated the relationship between variously substituted benzo[7]annulen-7-amines and their GluN2B affinity, contributing to the understanding of how modifications to the benzo[7]annulenamine structure affect their interaction with NMDA receptors. This research provides insights into designing selective NMDA receptor antagonists for treating neurological disorders (Sandeep Gawaskar et al., 2017).

Anti-proliferative Activity

A novel series incorporating a benzosuberone scaffold showed significant in vitro anti-proliferative activity against various cancer cell lines, highlighting the potential therapeutic applications of benzo[7]annulen-2-amine derivatives in cancer treatment (Sowmya Vanguru et al., 2017).

Neuroprotective Potential

The exploration of GluN2B-selective NMDA receptor antagonists derived from benzo[7]annulenes emphasizes their high neuroprotective potential. These compounds block GluN2B-containing NMDA receptors, indicating their utility in treating neuronal disorders. The study showcases the synthesis and evaluation of these antagonists, contributing to the development of new therapeutic agents (Andre Benner et al., 2014).

Binding Affinity and Selectivity

Investigations into the binding affinity and selectivity of benzo[7]annulene-based compounds for GluN2B subunit-containing NMDA receptors have been conducted. These studies provide valuable information on how structural modifications affect their pharmacological profile, which is crucial for designing selective receptor antagonists (Sandeep Gawaskar et al., 2015).

Mécanisme D'action

Target of Action

The primary target of the compound 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride is the Estrogen Receptors (ERs) . ERs are part of the steroid/nuclear receptor superfamily involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues . They exist in two forms: the estrogen receptor alpha (ERα) and the estrogen receptor beta (ERβ), respectively encoded by the ESR1 and ESR2 genes .

Mode of Action

6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride interacts with its targets, the ERs, as a Selective Estrogen Receptor Degrader (SERD) . SERDs are a class of drugs that bind to ERs and induce a conformational change, leading to the degradation of the receptor . This effectively shuts down the ERα signaling by removing ERα from the tumor cells .

Biochemical Pathways

The compound 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride affects the estrogen signaling pathway . This pathway is crucial in various biological processes, including the regulation of the cell cycle and apoptosis . By degrading ERs, the compound disrupts the normal functioning of this pathway, leading to a reduction in cellular proliferation and an increase in programmed cell death .

Pharmacokinetics

The ADME properties of 6,7-dihydro-5H-benzo7

Result of Action

The molecular and cellular effects of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride’s action primarily involve the degradation of ERs . This leads to a disruption in the estrogen signaling pathway, resulting in decreased cellular proliferation and increased apoptosis . These effects are particularly beneficial in the treatment of diseases like cancer, where uncontrolled cell growth is a major concern .

Action Environment

The action, efficacy, and stability of 6,7-dihydro-5H-benzo7annulen-2-amine hydrochloride can be influenced by various environmental factors These may include the presence of other drugs, the patient’s hormonal status, and the specific cellular environment within the body7

Propriétés

IUPAC Name |

8,9-dihydro-7H-benzo[7]annulen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c12-11-7-6-9-4-2-1-3-5-10(9)8-11;/h3,5-8H,1-2,4,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIXWXROBKMSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC2=C(C1)C=CC(=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2597345.png)

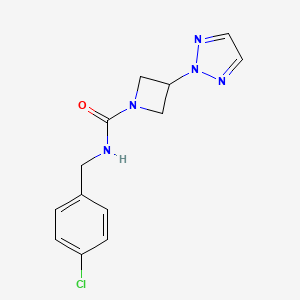

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2597356.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2597358.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2597365.png)